molecular formula C22H29N5O2 B6454285 5-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one CAS No. 2548976-51-6

5-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}piperidin-2-one

Cat. No.: B6454285
CAS No.: 2548976-51-6
M. Wt: 395.5 g/mol
InChI Key: QCVDRDGMUAOMAZ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a benzodiazole ring, a pyrrole ring, and a piperidinone ring . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group in the piperidinone ring could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability could be determined experimentally. The presence of polar functional groups like the carbonyl group would likely make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, many drugs work by binding to a specific protein and modulating its activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing derivatives of the compound and testing their biological activity. This could lead to the development of new drugs .

Properties

IUPAC Name

5-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-14(2)27-19-6-4-3-5-18(19)24-22(27)26-12-16-10-25(11-17(16)13-26)21(29)15-7-8-20(28)23-9-15/h3-6,14-17H,7-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVDRDGMUAOMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCC(=O)NC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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